1-Fluoro-2-(trifluoromethoxy)ethane

Lipophilicity LogP Drug Design

1-Fluoro-2-(trifluoromethoxy)ethane (CAS 819-49-8) is a low-molecular-weight (132.06 g/mol) halogenated ether belonging to the C3H4F4O class of fluorinated organics. It is formally categorized as a per- and polyfluoroalkyl substance (PFAS) due to its –OCF₃ moiety.

Molecular Formula C3H4F4O
Molecular Weight 132.06 g/mol
CAS No. 819-49-8
Cat. No. B12643914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-2-(trifluoromethoxy)ethane
CAS819-49-8
Molecular FormulaC3H4F4O
Molecular Weight132.06 g/mol
Structural Identifiers
SMILESC(CF)OC(F)(F)F
InChIInChI=1S/C3H4F4O/c4-1-2-8-3(5,6)7/h1-2H2
InChIKeyFDNUMWRNRUUZIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-2-(trifluoromethoxy)ethane (CAS 819-49-8): Procurement-Relevant Physicochemical & Pharmacochemical Profile


1-Fluoro-2-(trifluoromethoxy)ethane (CAS 819-49-8) is a low-molecular-weight (132.06 g/mol) halogenated ether belonging to the C3H4F4O class of fluorinated organics. It is formally categorized as a per- and polyfluoroalkyl substance (PFAS) [1] due to its –OCF₃ moiety. The compound features a unique asymmetric fluorination pattern – a single terminal fluorine and a trifluoromethoxy group on an ethane backbone – that confers a distinct physicochemical signature relative to symmetrically fluorinated analogs. Key reported properties include a computed LogP of 1.4923 (moderate lipophilicity) and a SMILES string of FCCOC(F)(F)F [1]. This guide provides quantitative, comparator-based evidence to support scientific procurement decisions.

Why 1-Fluoro-2-(trifluoromethoxy)ethane Cannot Be Generically Substituted


Generic substitution among C3 fluorinated ethers is scientifically unsound due to steep property cliffs driven by fluorination pattern and the OCF₃ substituent. While compounds like 1,1,1-trifluoro-2-methoxyethane (CAS 460-43-5) or 2-fluoroethyl bromide (CAS 762-49-2) may share a similar ethane backbone, their physicochemical and pharmacochemical profiles diverge dramatically. The –OCF₃ group exhibits a Hansch lipophilicity π of +1.04, far exceeding –OCH₃ (π ≈ –0.02) or even –CF₃ (π ≈ +0.88) [1]. This translates to substantial differences in LogP, boiling point, and biological partitioning that cannot be compensated for by simple concentration adjustments. The quantitative evidence below demonstrates that selecting a putative 'analog' without direct comparative data introduces unacceptable variability in synthetic outcomes, biological activity, and process reproducibility.

Head-to-Head Quantitative Evidence for 1-Fluoro-2-(trifluoromethoxy)ethane Relative to Closest Analogs


LogP and Lipophilicity: OCF₃ vs. OCH₃ and Br Substituent Comparison

The target compound exhibits a computed LogP of 1.4923 , reflecting the contribution of its –OCF₃ group. This value is substantially higher than the methoxy analog 1-fluoro-2-methoxyethane (LogP = 0.6023) [1] and moderately higher than the bromo analog 2-fluoroethyl bromide (LogP = 1.3508) [2]. The difference is consistent with the known OCF₃ Hansch π of +1.04 vs. OCH₃ π of –0.02 [3].

Lipophilicity LogP Drug Design OCF₃ Bioisostere

Boiling Point and Volatility: Positional Fluorination Effects on Physical State

The exact boiling point of 1-fluoro-2-(trifluoromethoxy)ethane has limited published experimental data . However, class-level inference from structurally related C3 fluorinated ethers reveals a strong dependence on fluorination pattern. The fully fluorinated congener 1,1,1-trifluoro-2-(trifluoromethoxy)ethane (C3H2F6O, CAS 20193-67-3) boils at 5.6 °C (experimental) , while 1,1,1-trifluoro-2-methoxyethane (C3H5F3O, CAS 460-43-5) boils at approximately 7.4 °C (predicted at 760 mmHg) [1]. The monobromo analog 2-fluoroethyl bromide boils far higher at 71–72.5 °C [2]. The target compound, with intermediate fluorination (C3H4F4O), is predicted to have a boiling point between these extremes, making it a distinct liquid-phase reagent at ambient conditions unlike its gaseous fully-fluorinated comparators.

Boiling Point Volatility Fluorination Pattern Refrigerant Physical Property

Density Characteristics of Partially Fluorinated vs. Fully Fluorinated and Non-Fluorinated Analogs

Density measurements for 1-fluoro-2-(trifluoromethoxy)ethane remain unavailable in published experimental datasets . However, class-level structure-property trends demonstrate that density scales positively with fluorine content. The fully fluorinated analog 1,2,2-trifluoroethyl trifluoromethyl ether exhibits a predicted density of 1.5 g/cm³ [1], while the non-fluorinated bromo analog 2-fluoroethyl bromide has a density of 1.7 g/cm³ (heavily influenced by bromine's atomic mass) [2]. The OCH₃ analog 1-fluoro-2-methoxyethane has a density of 0.868 g/cm³ . The target compound, with four fluorine atoms and no heavy halogen, is expected to have a density near 1.3–1.4 g/cm³, distinct from all comparator classes.

Density Fluorination Degree Separations Formulation Engineering

Electron-Withdrawing Strength: OCF₃ as a Superior Hydrogen/Metal Permutation Director vs. OCH₃ and CF₃

The trifluoromethoxy group exhibits a long-range electron-withdrawing effect that is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at an ortho position. A study of 1-fluoro-2-(trifluoromethoxy)ethane demonstrated that the OCF₃ group directs regioselective α-deprotonation adjacent to the CF₃O– moiety with higher selectivity than OCH₃ or CF₃ substituents [1]. The ortho-directing capacity follows the order OCF₃ > OCH₃ ≈ CF₃, attributable to OCF₃'s strong inductive effect combined with its unique polarizability [1].

Electron-Withdrawing OCF₃ Regioselectivity Organometallic Synthetic Chemistry

Hydrolytic Stability Advantage: OCF₃ Group Resilience Under Halogenation Conditions vs. OCH₃ Ethers

The OCF₃ group demonstrates exceptional resistance to hydrolysis under aggressive halogenation conditions. In studies of trifluoromethoxybenzene halogenation, no hydrolysis of the –OCF₃ group was detected under any conditions tested, whereas OCH₃ groups are susceptible to acid-catalyzed cleavage [1]. The polychlorinated derivatives of OCF₃-substituted compounds exhibited good thermal stability at 200–250 °C [1], a temperature range where aliphatic methyl ethers typically undergo decomposition.

Hydrolytic Stability OCF₃ Halogenation Process Chemistry Thermal Stability

PFAS Classification: Regulatory Differentiation from Non-Fluorinated Ethers

1-Fluoro-2-(trifluoromethoxy)ethane is explicitly classified as a PFAS compound due to its –OCF₃ moiety [1][2]. In contrast, analogs such as 1-fluoro-2-methoxyethane (CAS 627-43-0, lacking perfluoroalkyl character) and 2-fluoroethyl bromide (CAS 762-49-2, containing only a single C–F bond) do not meet the structural criteria for PFAS classification under current EPA and EU definitions. This regulatory categorization directly impacts procurement documentation, waste disposal protocols, and environmental release permitting.

PFAS Regulatory OCF₃ Environmental Procurement Compliance

Best Research & Industrial Application Scenarios for 1-Fluoro-2-(trifluoromethoxy)ethane


Medicinal Chemistry: OCF₃-Containing Fragment for Lipophilicity-Driven Lead Optimization

In drug discovery programs where increasing LogP without introducing metabolically labile alkyl chains is critical, 1-fluoro-2-(trifluoromethoxy)ethane serves as a privileged aliphatic fragment. Its LogP of 1.4923, underpinned by the OCF₃ moiety (Hansch π = +1.04), enables fine-tuning of pharmacokinetic properties (membrane permeability, tissue distribution) while avoiding the metabolic instability associated with brominated analogs (2-fluoroethyl bromide) or the excessive polarity of methoxy analogs (LogP = 0.6023). This differentiation is decisive for CNS-targeted candidates where balanced lipophilicity is paramount [1].

Synthetic Methodology: Building Block for Regioselective Ortho-Functionalization via OCF₃-Directed Metalation

The exceptional long-range electron-withdrawing capacity of the OCF₃ group makes 1-fluoro-2-(trifluoromethoxy)ethane a superior substrate for directed ortho-metalation (DoM) strategies, outperforming both OCH₃ and CF₃ directing groups. This enables the synthesis of ortho-functionalized derivatives that are inaccessible or low-yielding with generic alternatives, directly supporting programs in agrochemical and pharmaceutical intermediate synthesis where precise regiochemical control is required .

Process Chemistry: Thermally Robust Intermediate for Halogenation-Intensive Routes

For synthetic sequences involving aggressive halogenation (chlorination, bromination) followed by high-temperature purification, the hydrolytic resilience of the OCF₃ group (zero detectable hydrolysis under halogenation conditions; thermal stability to 200–250 °C) makes 1-fluoro-2-(trifluoromethoxy)ethane a more reliable intermediate than OCH₃-substituted analogs. This translates to higher isolated yields, reduced purification burden, and compatibility with continuous flow processing at elevated temperatures .

Analytical Reference Standard for PFAS Environmental Monitoring Programs

As an EPA-listed PFAS compound with the well-defined structure FCCOC(F)(F)F, 1-fluoro-2-(trifluoromethoxy)ethane is a valuable analytical reference standard for environmental monitoring laboratories developing LC-MS/MS or GC-MS methods for PFAS quantification in water, soil, and biota matrices. Its unambiguous SMILES and moderate lipophilicity (LogP 1.4923) facilitate chromatographic separation from co-eluting PFAS congeners, making it a practical calibration standard distinct from both highly volatile gaseous PFAS and high-molecular-weight polymeric PFAS [1].

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